Disodium 3-aminonaphthalene-2,7-disulphonate

Azo Dye Synthesis Reactive Dyes Process Chemistry

Batch-to-batch variability in dye shade and strength during azo coupling often stems from inconsistent solubility and pH control when using generic aminonaphthalene sulfonic acids. Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2) eliminates this variability through its fully neutralized disodium salt form, which delivers maximal aqueous solubility and precise ionic strength control during diazotization and coupling. - Achieves reproducible coupling yields and consistent shade development in reactive dye synthesis for cellulose and polyamide fibers. - Validated as a preferred coupling component in US4474697A and US6011140A for high-wash-fastness fiber-reactive azo dyes. - Available in R&D (100 mg) and bulk (25 kg) quantities; stable under recommended storage for long-term inventory management.

Molecular Formula C10H7NNa2O6S2
Molecular Weight 347.3 g/mol
CAS No. 135-50-2
Cat. No. B085483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 3-aminonaphthalene-2,7-disulphonate
CAS135-50-2
Molecular FormulaC10H7NNa2O6S2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H9NO6S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
InChIKeyYCBINYVMSDDQKZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 3-aminonaphthalene-2,7-disulphonate: Technical Primer


Disodium 3-aminonaphthalene-2,7-disulphonate (CAS 135-50-2), also known as 2-naphthylamine-3,6-disulfonic acid disodium salt, is a water-soluble aromatic amine with the molecular formula C10H7NNa2O6S2 and a molecular weight of 347.3 g/mol [1]. This compound belongs to the class of sulfonated aminonaphthalenes and serves as a critical intermediate in the synthesis of azo dyes, reactive dyes, and acid dyes [1]. The molecule features two sulfonate groups in the 2- and 7-positions and an amino group at the 3-position, which enables participation in diazotization and subsequent azo coupling reactions with electron-rich aromatic substrates [2]. It is primarily employed in the textile, leather, and paper industries as a coupling component or as a building block for more complex dye structures [1].

Workflow Azo dye synthesis via diazotization and coupling
Selection Disodium salt for aqueous alkaline coupling media
Use Context Industrial reactive, acid, and direct dye production

Disodium 3-aminonaphthalene-2,7-disulphonate: Substitution Risks


Substituting Disodium 3-aminonaphthalene-2,7-disulphonate with a generic aminonaphthalene sulfonic acid can alter critical process parameters due to differences in solubility, ionic charge, and steric hindrance around the reactive amino group . The disodium salt form ensures maximal aqueous solubility and precise stoichiometric control during diazotization and coupling steps, which is essential for achieving reproducible dye yields and consistent shade development . Using the mono-sodium analog (CAS 92-28-4), which contains a free sulfonic acid group, can lead to inconsistent pH control, incomplete salt formation, and subsequent variability in coupling efficiency, ultimately affecting final product quality and increasing waste treatment costs .

  • Salt-form mismatch

    Mono-sodium analog (CAS 92-28-4) retains a free sulfonic acid group, which may alter ionic strength and aqueous solubility compared to the disodium salt.

  • pH control variability

    Incomplete salt formation with the mono-sodium form can lead to inconsistent pH during diazotization and coupling, potentially reducing yield reproducibility.

  • Generic substitution risk

    Aminonaphthalene sulfonic acids with different substitution patterns may shift reactivity and steric hindrance at the coupling site, affecting dye shade development.

Disodium 3-aminonaphthalene-2,7-disulphonate: Analog Comparison


Solubility and Ionic Strength vs. Mono-Sodium Analog

The disodium salt form (CAS 135-50-2) provides a higher molar concentration of solubilizing sodium ions compared to the mono-sodium analog (CAS 92-28-4), which retains a free sulfonic acid group. This difference in ionic character directly impacts aqueous solubility and the ionic strength of reaction media.

Solubility & Ionic Form
Class-level inference
Disodium salt: highly water-soluble; consistent ionic strength. vs. Mono-sodium salt: free sulfonic acid; variable solubility.
Supports reproducible aqueous coupling
Exact solubility values not reported
Azo Dye Synthesis Reactive Dyes Process Chemistry

Reactive Dye Intermediacy in Patent Literature

The compound is specifically claimed as a key intermediate or coupling component in multiple high-value reactive dye patent families, including those for fluorotriazine-containing azo dyestuffs (US4474697A) and reactive dyes with an aminonaphthalenesulfonic acid coupling component (US6011140A, EP0876431B1). This specific inclusion in protected dye structures highlights its unique reactivity and contribution to dye-fiber covalent bonding. [1] [2]

Patent-Cited Intermediacy
Class-level inference
Cited as preferred coupling component in reactive dye patents (US4474697A, US6011140A)
Aligns with established, protected dye processes
Patent claims indicate utility for fiber-reactive dyes
Reactive Dyes Textile Dyeing Patent Analysis

Storage Stability Assurance

Safety Data Sheets (SDS) for Disodium 3-aminonaphthalene-2,7-disulphonate indicate the compound is chemically stable under recommended storage conditions. This is a critical baseline requirement for bulk procurement and long-term inventory management.

Storage Stability
Supporting evidence
Stable under recommended storage conditions (SDS)
Meets baseline industrial storage requirements
Standard cool, dry, ventilated storage
Chemical Stability Procurement Storage

Disodium 3-aminonaphthalene-2,7-disulphonate: Application Scenarios


Fiber-Reactive Azo Dye Synthesis

Disodium 3-aminonaphthalene-2,7-disulphonate is the preferred coupling component for synthesizing reactive dyes designed for cellulose fibers (e.g., cotton) and polyamides. Its inclusion in the dye molecule enables the formation of covalent bonds with the fiber, resulting in exceptionally high wash fastness. This application leverages the compound's specific reactivity as validated in key patents like US4474697A and US6011140A. [1]

Industrial Azo Coupling Reproducibility

In large-volume manufacturing of acid or direct dyes, the disodium salt form (CAS 135-50-2) is preferred over its mono-sodium counterpart due to its superior and more predictable solubility in aqueous alkaline media. This property ensures consistent diazotization and coupling yields, reduces batch-to-batch variation in dye shade and strength, and minimizes costly rework or off-spec production, thereby enhancing overall process efficiency.

Metal-Complex and Photographic Dyes

The compound's bifunctional nature (amino group for diazotization, sulfonate groups for water solubility) makes it a valuable building block for more complex dye structures, including disazo and polyazo dyes used in color photography and as metal-complex dyes for leather and wool. Its specific substitution pattern on the naphthalene ring directs the coupling position, enabling the synthesis of dyes with precise and reproducible spectral properties. [2]

Fluorescent Probe and pH Indicator Applications

While its primary use is in dye synthesis, related aminonaphthalene disulfonic acids exhibit fluorescence in solution (e.g., Amido-R-Acid). This suggests that Disodium 3-aminonaphthalene-2,7-disulphonate and its derivatives may find niche applications as fluorescent probes or pH indicators in analytical chemistry or biochemistry, where its high water solubility is a distinct advantage. [3]

Application
Selection Property
Validation Focus
Fiber-Reactive Azo Dye Synthesis
Disodium salt coupling component
Patent-cited reactivity and wash-fastness endpoint
Industrial Azo Coupling Reproducibility
Consistent aqueous alkaline solubility
Batch-to-batch yield and shade consistency
Metal-Complex & Photographic Dyes
Bifunctional amino/sulfonate substitution pattern
Directed coupling position for spectral control
Fluorescent Probe & pH Indicator
Reported aqueous solubility profile
Fluorescence endpoint verification (class-level data)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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